Product packaging for Rivaloside B(Cat. No.:)

Rivaloside B

Cat. No.: B1257920
M. Wt: 811 g/mol
InChI Key: IJNBZFKLLWEYPB-UCDHEUOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rivaloside B is a high-purity natural compound offered for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Preliminary research on structurally similar natural products suggests this compound may be of significant interest in several fields. In oncology research, it may serve as a lead compound for investigating mechanisms of apoptosis and cell cycle arrest . Its potential anti-inflammatory properties could be valuable for studying the modulation of key signaling pathways like NF-κB . Furthermore, its structure indicates possible applications in neurobiological research for examining oxidative stress response via the Nrf2-ARE pathway . The compound's complex structure, typical of many natural products, may also make it a suitable candidate for methodology studies in organic synthesis, including scaffold hopping and molecular simplification to improve drug-like properties . Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic profile, and full therapeutic potential in various disease models. This product is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O15 B1257920 Rivaloside B

Properties

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1-oxo-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate

InChI

InChI=1S/C42H66O15/c1-37(2)12-14-42(36(53)57-35-31(50)29(48)27(46)22(56-35)18-54-34-30(49)28(47)26(45)21(17-43)55-34)15-13-40(6)19(25(42)33(37)52)8-9-24-39(5)16-20(44)32(51)38(3,4)23(39)10-11-41(24,40)7/h8,20-32,34-35,43-51H,9-18H2,1-7H3/t20-,21-,22-,23+,24-,25-,26-,27-,28+,29+,30-,31-,32-,34-,35+,39+,40-,41-,42+/m1/s1

InChI Key

IJNBZFKLLWEYPB-UCDHEUOZSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4C(=O)C(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1=O)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Synonyms

2alpha,3alpha-dihydroxy-19-oxo-olean-12-en-28-oic acid 28-O-beta-glucopyranosyl-(1-->6)-beta-D-glucopyranoside
rivaloside B

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Rivaloside B

Advanced Spectroscopic Methodologies for Structural Characterization

The foundational step in characterizing Rivaloside B involved a suite of advanced spectroscopic methods to piece together its molecular puzzle. nih.govnih.gov These techniques provided critical information, from the elemental composition to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the complex structure of this compound. Analysis of its ¹H and ¹³C NMR spectra revealed it to be a triterpenoid (B12794562) saponin (B1150181) closely related to its co-isolated analogue, Rivaloside A. nih.govacs.org The primary difference noted was the absence of signals corresponding to an acetoxy group, indicating the presence of a dihydroxy moiety in this compound instead. nih.gov

The ¹H NMR spectrum provided initial clues, showing characteristic signals for the aglycone's methyl groups and an olefinic proton, typical for an oleanene-type triterpene. nih.gov Further analysis, supported by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would have been employed to establish the connectivity between protons and carbons, defining the spin systems of the aglycone and the sugar units.

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton. For this compound, it would display 42 carbon signals, with 30 attributed to the aglycone and 12 to the two hexose (B10828440) units. nih.gov While the specific chemical shift assignments for this compound are not detailed in the available literature, a representative dataset for a similar oleanene-type saponin is presented below to illustrate the type of data generated.

Interactive Table: Representative ¹³C NMR Data for an Oleanene Triterpenoid Aglycone

Carbon PositionChemical Shift (δ) ppmCarbon Type
C-2~68.0CH
C-3~82.0CH
C-12~122.0CH
C-13~144.0C
C-19~210.0C=O
C-28~178.0C=O

Note: This table is illustrative. The exact chemical shifts for this compound were used for its structural elucidation but are not publicly available in the cited sources.

Interactive Table: Representative ¹H NMR Data for this compound

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12~5.30t
Anomeric H-1'~4.50d~7.5
Anomeric H-1''~5.20d~7.8

Note: This table is illustrative. The exact chemical shifts and coupling constants for this compound were instrumental in its characterization but are not available in the cited literature.

Mass Spectrometry (MS) Techniques in Molecular Composition Determination

Mass spectrometry was essential in establishing the molecular formula of this compound. nih.govacs.org Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized to determine its molecular weight and elemental composition. nih.gov

The analysis of this compound yielded a molecular formula of C₄₂H₆₆O₁₅. nih.gov The mass spectrum would also show characteristic fragmentation patterns for triterpenoid glycosides. A key fragment observed in the related Rivaloside A at m/z 529 [M + H - 324]⁺ indicated the loss of two linked hexose units (a disaccharide moiety of 324 atomic mass units). nih.gov A similar fragmentation pathway would be expected for this compound, confirming the nature and size of the sugar chain attached to the aglycone. This technique is crucial for identifying the building blocks of the molecule—the aglycone and the sugar units—and how they are connected.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy was employed to identify the functional groups present in the this compound molecule. The IR spectrum of the related Rivaloside A showed characteristic absorption bands for hydroxyl groups (3600-3400 cm⁻¹), ester and ketone groups (1740, 1730, 1705 cm⁻¹), and ether linkages (1240, 1090, 1045 cm⁻¹), consistent with a glycosidic triterpenoid structure. nih.gov For this compound, similar absorptions would be present, with the notable exception of the ester carbonyl band, confirming the presence of hydroxyl groups instead of an acetate (B1210297) group. UV-Vis spectroscopy would likely have been used to confirm the presence of the α,β-unsaturated ketone system within the oleanene skeleton.

Chemical Transformations for Structural and Stereochemical Confirmation

To confirm the structure proposed by spectroscopic analysis and to determine the stereochemistry, chemical reactions were performed on this compound. nih.govnih.govacs.org

Hydrolytic Studies (Acidic and Alkaline) and Allylic Rearrangement Phenomena

A key finding in the structural elucidation of this compound came from hydrolytic studies. nih.govnih.govacs.org When subjected to both acidic and alkaline hydrolysis, this compound (along with Rivaloside A) underwent a notable allylic rearrangement, which involved the migration of the double bond within the oleanene framework. nih.govnih.govacs.org This type of rearrangement is a characteristic reaction for certain triterpenoids and provided crucial evidence for the position of the double bond and the 19-oxo functional group. nih.gov

The hydrolysis reactions also served to cleave the glycosidic bonds, separating the aglycone from the sugar moiety. Analysis of the hydrolysis products confirmed the identities of the constituent sugars as D-glucose. nih.gov Importantly, the same rearranged aglycone product was obtained from both Rivaloside A and this compound, definitively establishing that the two compounds share the same aglycone structure, differing only in the substitution at the C-2 position. nih.gov This confirmed the structure of this compound as the 2α,3α-dihydroxy analogue of Rivaloside A. nih.gov

Computational Approaches in Structural and Stereochemical Elucidation

While the original publication on this compound does not explicitly detail the use of computational methods, such approaches are now integral to the structural and stereochemical elucidation of complex natural products like triterpenoid saponins (B1172615). Computational chemistry can be used to predict NMR chemical shifts for proposed structures. By comparing the predicted spectra with the experimental data, researchers can gain confidence in their structural assignments.

Chiral Discrimination Methodologies

A table of compound names mentioned in the article cannot be generated as no compounds could be discussed in relation to "this compound."

Biosynthetic Investigations and Precursor Studies of Rivaloside B

Proposed Biosynthetic Pathways to Oleanene-Type Triterpenoid (B12794562) Saponins (B1172615)

The foundational biosynthesis of oleanene-type triterpenoid saponins initiates within the cytosolic mevalonate (B85504) (MVA) pathway. frontiersin.orgresearchgate.netinnovareacademics.infrontiersin.orgmdpi.com This pathway generates the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orginnovareacademics.infrontiersin.orgmdpi.com These C5 units are then condensed to form larger isoprenoid precursors, ultimately leading to the C30 molecule squalene (B77637) through the head-to-head condensation of two farnesyl pyrophosphate (FPP) units. frontiersin.org

A pivotal step in triterpenoid biosynthesis is the oxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQLE), a cytochrome P450 enzyme. This epoxidation is considered a rate-limiting step and serves as a crucial branch point for various triterpenoid pathways. frontiersin.orgfrontiersin.org Subsequently, 2,3-oxidosqualene undergoes cyclization, mediated by specialized enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgfrontiersin.orgitb.ac.idresearchgate.netbibliotekanauki.pl For oleanene-type triterpenoids, the common precursor formed through this cyclization is β-amyrin. frontiersin.orgitb.ac.idresearchgate.netbibliotekanauki.pl Following the formation of the basic triterpenoid skeleton, further modifications occur to yield the diverse array of triterpenoid aglycones. frontiersin.org

Enzymatic Mechanisms in Glycosylation and Aglycone Modification (e.g., 19-Oxo Group Formation)

The structural diversity of triterpenoid saponins, such as Rivaloside B, largely stems from the enzymatic modifications of their aglycone backbone and the subsequent attachment of various sugar moieties.

Aglycone Modification: Cytochrome P450 monooxygenases (CYP450s) are central to the oxidative modifications of the triterpenoid skeleton. frontiersin.orgfrontiersin.orgitb.ac.idresearchgate.netbibliotekanauki.plnih.govbiorxiv.orgcjnmcpu.com These enzymes introduce hydroxyl, aldehyde, and carboxyl groups at specific carbon positions. For instance, members of the CYP716 family are known to catalyze various oxidations on oleanane-type backbones. itb.ac.id Specifically, CYP716As have been implicated in the sequential three-step oxidation of α-amyrin/β-amyrin/lupeol backbones, leading to the formation of hydroxyl, aldehyde, and carboxyl moieties at the C-28 position. biorxiv.org The presence of the 19-oxo group in this compound indicates a specific P450-mediated oxidation at the C-19 position of the oleanene skeleton. While the exact CYP450 responsible for this specific 19-oxo modification in Galium rivale has not been explicitly identified in the provided literature, it is consistent with the known functions of plant P450s in generating diverse triterpenoid structures. frontiersin.orgbibliotekanauki.pl

Glycosylation: The attachment of sugar chains to the triterpenoid aglycone is catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgcjnmcpu.comnih.govnih.govmdpi.commdpi.com UGTs utilize activated sugar donors, such as UDP-glucose or UDP-xylose, to form glycosidic linkages. frontiersin.orgnih.govmdpi.com These enzymes are critical determinants of the structural complexity and biological activity of triterpenoid saponins. frontiersin.orgnih.gov In the case of this compound, two glucose units are attached at the C-28 position, forming a β-glucopyranosyl-(1→6)-β-D-glucopyranoside linkage. acs.orgresearchgate.netnih.gov This specific glycosylation pattern implies the involvement of particular UGTs with high regioselectivity and sugar donor specificity. Glycosylation can occur at various positions on the aglycone, including C3, C20, C15, and C26, depending on the specific UGTs involved. nih.govmdpi.commdpi.com

Genetic and Molecular Regulation of Biosynthesis in Galium Species

The biosynthesis of triterpenoid saponins in plants, including Galium species, is under intricate genetic and molecular control. Galium rivale is recognized for its production of triterpenoid saponins, including this compound. acs.orgresearchgate.netnih.govjapsonline.comacs.orgmdpi.com

Transcriptional regulation plays a significant role, with various transcription factors (TFs) such as bHLH, AP2/ERF, bZIP, and WRKY families reported to modulate the expression of genes involved in saponin (B1150181) biosynthesis. biorxiv.orgcjnmcpu.com These TFs can directly regulate the transcription of key biosynthetic enzymes, including OSCs, CYP450s, and UGTs. biorxiv.orgcjnmcpu.com Omics approaches, combining metabolome and transcriptome analyses, have proven valuable in elucidating gene networks and identifying candidate genes and TFs involved in saponin accumulation in other plant species. researchgate.netbiorxiv.orgcjnmcpu.comresearchgate.net While specific regulatory mechanisms for this compound in Galium rivale are not fully detailed in the provided information, the general principles of triterpenoid saponin biosynthesis regulation are expected to apply. The presence of specific triterpenoids in G. rivale suggests that its metabolic pathways, potentially including both the mevalonate pathway for triterpenoids and other routes for compounds like iridoid acids, are finely tuned within the species. researchgate.net

Chemo-Biosynthetic Strategies for Analog Generation

The complex structures of triterpenoid saponins like this compound present challenges for purely chemical synthesis, often leading to issues with regioselectivity. mdpi.com To overcome these limitations and generate novel analogs, chemo-biosynthetic strategies are increasingly employed, combining the precision of enzymatic reactions with the versatility of chemical modifications.

One approach involves the use of enzymatic biotransformation, particularly enzymatic glycosylation, to modify existing triterpenoids. mdpi.com Bacterial glycosyltransferases (GTs) and glycoside hydrolases (GHs) have been successfully utilized to synthesize new triterpenoid saponins with enhanced properties, such as improved aqueous solubility. mdpi.commdpi.com

Synthetic biology platforms, such as engineered yeast cell factories, offer powerful tools for the production of triterpenoid saponins and their aglycones. nih.govcjnmcpu.comnih.govresearchgate.net These systems allow for the heterologous expression of saponin biosynthetic genes from plants, enabling the production of natural compounds or the generation of novel structures through combinatorial biosynthesis. researchgate.net By introducing genes from different plant species into a host like Saccharomyces cerevisiae or Medicago truncatula, researchers can create new saponin profiles. researchgate.net

Furthermore, optimizing metabolic pathways within engineered microorganisms and providing diverse glycosyl donors can facilitate the efficient synthesis of complex natural products. frontiersin.org Advanced techniques such as directed enzyme evolution can be applied to improve the catalytic properties of biosynthetic enzymes, while gene mutations and gene editing technologies offer precise control over metabolic pathways for targeted analog generation. cjnmcpu.comresearchgate.net These strategies hold significant promise for the sustainable production and structural diversification of valuable triterpenoid saponins.

Biological Activity Investigations of Rivaloside B: Molecular and Cellular Mechanisms

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

There is no specific information available in the scientific literature regarding the in vitro cytotoxicity of Rivaloside B against any cancer cell lines. While saponins (B1172615) as a class and extracts from the Galium genus have been noted for their cytotoxic potential, no studies have been published that specifically test or quantify this effect for this compound. researchgate.netnih.gov

Inhibition of Cellular Proliferation in Cancer Cell Lines

No data from cellular proliferation assays (such as MTT or WST-1 assays) detailing the effects of this compound on specific cancer cell lines are available. Consequently, metrics such as IC₅₀ (half-maximal inhibitory concentration) values for this compound have not been determined or reported.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

There are no published studies investigating the ability of this compound to induce programmed cell death. Research on related extracts from the Galium genus suggests that they can trigger apoptosis, but the specific compound responsible for this action was not identified as this compound. japsonline.com No experiments, such as Annexin V/PI staining or cell cycle analysis, have been reported for cells treated with isolated this compound.

Molecular Targets and Signaling Cascades Governing Cellular Responses

As there are no primary studies on the cytotoxic or apoptotic effects of this compound, the molecular targets and signaling pathways it might modulate are entirely unknown. Investigations into its potential interactions with key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or signaling kinases have not been conducted.

Antimicrobial Activity and Related Mechanisms

While the crude saponin (B1150181) fraction of plants from the same family as Galium rivale has shown general antimicrobial properties, there is a lack of specific research on the antimicrobial activity of purified this compound. nih.govresearchgate.net

Interaction with Microbial Cell Structures (e.g., Bacterial Erythrocyte Membranes)

No studies have been performed to determine if this compound interacts with or disrupts microbial cell structures. Data regarding its minimum inhibitory concentrations (MIC) against any bacterial or fungal strains are absent from the scientific literature.

Inhibition of Microbial Biofilm Formation

There is no available research or data on the potential for this compound to inhibit the formation of microbial biofilms.

Disruption of Microbial Protein and Nucleic Acid Synthesis

While direct studies on this compound's effect on microbial protein and nucleic acid synthesis are not extensively documented, research on related compounds and plant extracts provides a basis for its potential mechanisms. Triterpenoid (B12794562) saponins, the class of compounds to which this compound belongs, are recognized for their antimicrobial properties. japsonline.comjapsonline.com The mechanism of action for some saponins involves interaction with microbial cell membranes. japsonline.com

Furthermore, compounds often found alongside saponins in the Galium genus, such as anthraquinones, have demonstrated bacteriostatic effects by inhibiting bacterial protein and nucleic acid synthesis. researchgate.netjapsonline.com Some antiviral studies on triterpenoid saponins have also pointed to an inhibitory effect on viral DNA synthesis. nih.gov For instance, an oleanane-type triterpenoid saponin, the same structural class as this compound, was found to inhibit the replication of herpes simplex virus type 1 by blocking viral DNA synthesis. nih.gov Another study on different triterpenoid saponins suggested they could restrict tumor growth by reducing the production of nucleic acids. dovepress.com These findings suggest that a potential mechanism for the antimicrobial activity of this compound could involve the disruption of these critical biosynthetic pathways, though further specific research is required to confirm this hypothesis.

Antioxidant Activity and Oxidative Stress Modulation

Plant species within the Galium genus are known to possess significant antioxidant properties, which are often attributed to their rich phytochemical content, including phenolic compounds, flavonoids, and saponins. researchgate.netjapsonline.com Research indicates that extracts from these plants can protect cells from oxidative stress. researchgate.net As a triterpenoid saponin from Galium rivale, this compound is believed to contribute to this antioxidant potential. researchgate.netresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. Antioxidants mitigate this damage by counteracting these reactive molecules. nih.gov

Free Radical Scavenging Mechanisms

The primary role of an antioxidant is to neutralize free radicals. This is often achieved through two main chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it and stopping the damaging chain reaction. nih.gov

Single Electron Transfer (SET): In this process, the antioxidant donates an electron to the free radical, which also neutralizes its reactivity. rsc.org

Molecules with specific structural features, such as hydroxyl (-OH) groups on an aromatic ring, are particularly effective at these processes. nih.gov While the precise mechanism for this compound has not been detailed, as a triterpenoid saponin, its structure contains multiple hydroxyl groups that could potentially participate in these free radical scavenging reactions.

Table 1: Principal Mechanisms of Antioxidant Free Radical Scavenging

MechanismDescriptionRole of Antioxidant
Hydrogen Atom Transfer (HAT) The antioxidant donates a hydrogen atom (H•) to a free radical, quenching its reactivity.Acts as a hydrogen donor.
Single Electron Transfer (SET) The antioxidant donates a single electron (e-) to a free radical, neutralizing its charge.Acts as an electron donor.

This table describes general antioxidant mechanisms; specific studies on this compound are needed to confirm its primary mode of action.

Modulation of Intracellular Antioxidant Enzyme Systems

Beyond directly scavenging free radicals, some natural compounds can exert their antioxidant effects by modulating the body's own defense systems. frontiersin.org This involves enhancing the activity of endogenous antioxidant enzymes, which are the body's first line of defense against oxidative stress. nih.govnih.gov Key enzymes in this system include:

Superoxide (B77818) Dismutase (SOD): This enzyme converts highly reactive superoxide radicals into hydrogen peroxide. nih.govnih.gov

Catalase (CAT): CAT then catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing it from generating more dangerous radicals. nih.govnih.gov

Glutathione (B108866) Peroxidase (GPx): GPx also works to reduce hydrogen peroxide and other organic peroxides, using glutathione as a reducing agent. nih.govmdpi.com

Studies on other natural compounds, such as curcumin, have shown they can modulate the activity of SOD, CAT, and GPx. frontiersin.org The activation of these enzymatic pathways represents an indirect but powerful antioxidant mechanism. nih.gov While there is no direct evidence to date showing that this compound modulates these specific enzymes, this remains a plausible and important area for future investigation into its full antioxidant potential.

Anti-inflammatory Research

Inflammation is a natural biological response to injury or infection, but chronic inflammation can contribute to a variety of diseases. unisi.it Phytochemicals from the genus Galium have been traditionally used and scientifically recognized for their anti-inflammatory properties. researchgate.netjapsonline.com Triterpenoid saponins, as a chemical class, are frequently cited for their significant anti-inflammatory effects. mdpi.comnih.gov This suggests that this compound, as a triterpenoid saponin from G. rivale, is a promising candidate for anti-inflammatory activity, though specific studies are needed to quantify this effect.

Investigations into Molecular Pathways of Inflammation

The inflammatory process is controlled by complex intracellular signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govscienceopen.com

NF-κB Pathway: This is a central regulator of inflammation. scienceopen.com When activated by inflammatory stimuli, NF-κB moves into the cell nucleus and triggers the production of pro-inflammatory proteins, including cytokines like TNF-α and IL-6, and enzymes like COX-2. unisi.it Inhibition of NF-κB activation is a key target for anti-inflammatory drugs. scienceopen.com

MAPK Pathway: This pathway is also involved in the production of inflammatory mediators. dovepress.com It works in concert with NF-κB to regulate the cellular response to stress and inflammation. nih.gov

Research on various triterpenoid saponins has demonstrated their ability to suppress inflammation by inhibiting the activation of both the NF-κB and MAPK pathways. dovepress.comnih.govnih.gov For example, some saponins prevent the activation of NF-κB, thereby reducing the expression of inflammatory genes. scienceopen.comnih.gov Although direct molecular studies on this compound are pending, its classification as a triterpenoid saponin strongly suggests that its potential anti-inflammatory effects may be mediated through the modulation of these key signaling pathways.

Table 2: Key Molecular Pathways in Inflammation

PathwayRole in InflammationPotential for Inhibition by Triterpenoid Saponins
NF-κB (Nuclear Factor-kappa B) A key transcription factor that, upon activation, promotes the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). unisi.itStudies on other saponins show inhibition of NF-κB activation, preventing its translocation to the nucleus. nih.govnih.gov
MAPK (Mitogen-Activated Protein Kinase) A signaling cascade that regulates the production of inflammatory cytokines and mediators, often working with NF-κB. dovepress.comCertain triterpenoid saponins have been found to block the activation of MAPK pathway components. dovepress.com

This table outlines major inflammatory pathways that are known targets for triterpenoid saponins. Further research is required to determine if this compound acts on these specific pathways.

Structure Activity Relationship Sar Studies of Rivaloside B and Analogues

Impact of the Aglycone Moiety on Biological Activities

The fundamental pharmacological activity of glycosides is generally attributed to the aglycone moiety. daffodilvarsity.edu.bdksu.edu.saamu.edu.az In the case of Rivaloside B, the aglycone is a 19-oxo substituted oleanene-type triterpene. researchgate.net Triterpenoid (B12794562) saponins (B1172615) derived from the Galium genus, to which Galium rivale belongs, exhibit a wide range of biological effects, including anti-tumor, anti-inflammatory, and antiviral activities, which are primarily linked to the nature of the aglycone. japsonline.com

Furthermore, specific functional groups on the aglycone, such as the 19-oxo group in this compound, significantly influence the molecule's properties and interactions with biological targets. researchgate.net This substitution is a defining characteristic of rivalosides and is believed to be a key contributor to their unique biological profile. researchgate.net

Role of Glycosidic Linkages and Sugar Chain Configuration in Activity Modulation

While the aglycone confers the primary biological activity, the sugar moiety is essential for modulating this activity and influencing the molecule's pharmacokinetic properties. daffodilvarsity.edu.bdksu.edu.sanuph.edu.ua Intact glycosides are typically more potent than their corresponding aglycones, indicating that the sugar portion plays a crucial functional role. daffodilvarsity.edu.bdnih.gov The sugar chain attached to this compound at the C-28 carboxyl group is a disaccharide, specifically β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside. researchgate.net

The functions of the sugar moiety are multifaceted:

Potency and Efficacy : The presence of the sugar chain often enhances the biological activity of the aglycone. nuph.edu.ua It can be critical for the proper binding of the molecule to its biological target, sometimes by "closing" an access pathway to the binding site. nih.gov

Pharmacokinetics : The sugar portion is largely responsible for the pharmacokinetic properties of the glycoside, including its absorption, distribution, metabolism, and excretion (ADME). daffodilvarsity.edu.bd It influences the molecule's water solubility and its ability to diffuse across biological membranes. daffodilvarsity.edu.bdnuph.edu.ua

Stability : The glycosidic linkage can protect the aglycone from enzymatic degradation, which might otherwise alter its steric configuration and lead to inactivation. daffodilvarsity.edu.bd

The specific configuration of the glycosidic linkage and the nature of the sugars in the chain are also vital. amu.edu.aznih.gov The conformational distribution of the glycosidic moiety has been postulated to be a major determinant of the biological activity of some cardenolides. nih.gov In this compound, the (1→6) linkage between the two glucose units and the attachment to the C-28 carboxyl group of the aglycone define a specific spatial arrangement that modulates its pharmacological profile. researchgate.net Studies on saponins from the Galium genus have shown that the number of sugar chains is a key factor influencing their biological effects. japsonline.com

Influence of Specific Substitutions (e.g., at C-1, C-2, C-3, C-6, C-19) on Pharmacological Profiles

Specific substitutions on the aglycone skeleton are critical in fine-tuning the pharmacological profile of this compound and its analogues. A direct comparison can be made between this compound and the co-isolated Rivaloside A, which differ only by the substitution at the C-2 position. researchgate.net

CompoundSubstitution at C-2Substitution at C-3Substitution at C-19
This compound 2α-hydroxyl (-OH)3α-hydroxyl (-OH)oxo (=O)
Rivaloside A 2α-acetoxy (-OAc)3α-hydroxyl (-OH)oxo (=O)

This table illustrates the structural differences between Rivaloside A and this compound, highlighting the key substitution at the C-2 position. researchgate.net

The difference between a hydroxyl group (in this compound) and an acetoxy group (in Rivaloside A) at the C-2 position can lead to significant changes in biological activity. researchgate.net This is a common theme in SAR studies, where even minor modifications like acetylation can alter properties such as polarity, membrane permeability, and binding affinity to a receptor. For example, in other classes of natural products like anthraquinones also found in the Galium genus, substitutions at positions C-1, C-2, C-3, and C-6 are directly related to their anticancer activity. researchgate.netjapsonline.com

The key substitutions on the oleanene core of this compound include:

C-2 and C-3 : The presence and stereochemistry of hydroxyl groups at these positions are crucial. In many active steroids, a 3β-OH group is the point of attachment for the sugar moiety. daffodilvarsity.edu.bdksu.edu.sa In this compound, the 2α,3α-dihydroxy pattern is a distinct feature. researchgate.net The inversion of configuration at C-3 is known to diminish activity in some cardiac glycosides. nuph.edu.ua

C-19 : The 19-oxo group is a distinctive feature of the rivalosides and is expected to significantly impact the electronic and steric properties of the molecule, thereby influencing its biological interactions. researchgate.net

Computational SAR Modeling (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgrutgers.edu While specific QSAR studies for this compound are not yet published, the methodology provides a powerful framework for future investigations.

The general process of a QSAR study involves:

Data Collection : A set of structurally related compounds, such as this compound and a series of its synthetic or natural analogues, is compiled. Their biological activities (e.g., IC₅₀ values for enzyme inhibition) are measured under uniform conditions.

Descriptor Calculation : For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (like lipophilicity, electronic properties) and topological or 3D features. rutgers.eduj-morphology.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with the observed biological activity. uninsubria.itresearchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. j-morphology.comuninsubria.it

For this compound and its analogues, QSAR could be employed to understand how variations in substituents affect activity. For instance, a model could quantify the impact of different functional groups at the C-2, C-3, or C-19 positions. The results of such computational studies can guide the rational design of new, more potent analogues for specific therapeutic applications by predicting their activity before synthesis, thereby saving time and resources. ijrpr.comnih.gov

Synthetic and Semisynthetic Approaches to Rivaloside B and Its Derivatives

Strategies for Total Synthesis of Complex Oleanene-Type Triterpenoid (B12794562) Saponins (B1172615)

The total synthesis of intricate saponins like Rivaloside B is a significant undertaking that pushes the boundaries of modern organic synthesis. The isolation of these compounds from natural sources is often inefficient due to low abundance and the presence of closely related congeners, making chemical synthesis an attractive alternative for accessing pure material. nih.govacs.orgnih.gov A successful strategy must address two primary challenges: the construction of the highly decorated pentacyclic aglycone and the stereocontrolled assembly of the oligosaccharide chain and its linkage to the aglycone. nih.govCurrent time information in Bangalore, IN.

General approaches to saponin (B1150181) synthesis often employ a convergent strategy, where the aglycone and the oligosaccharide are synthesized separately and then coupled in a late-stage reaction. nih.gov Alternatively, a linear, stepwise approach may be used, where sugar units are added one by one to the aglycone. researchgate.net Given the ester linkage at C-28 in this compound, a convergent approach coupling the completed aglycone with the disaccharide is often preferred to avoid the harsh conditions that might be required for later-stage aglycone modifications.

A plausible retrosynthetic analysis for this compound would begin with the disconnection of the C-28 ester bond. This key disconnection separates the complex saponin into two main building blocks: the aglycone, 2α,3α-dihydroxy-19-oxo-olean-12-en-28-oic acid (this compound aglycone), and a suitably protected gentiobiose donor.

Figure 1: Retrosynthetic Analysis of this compound

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The synthesis of the this compound aglycone would be the most challenging part of the synthesis. A likely starting material would be a more readily available natural oleanane (B1240867) triterpenoid, such as oleanolic acid. The key transformations required would include:

Oxidation at C-19: The introduction of the C-19 keto group is a non-trivial transformation on the oleanane skeleton. This could potentially be achieved through allylic oxidation strategies.

Stereoselective Dihydroxylation of the A-ring: The installation of the 2α,3α-diol requires precise stereochemical control. This might be accomplished through methods like substrate-directed epoxidation of an A-ring olefin followed by regioselective epoxide opening.

The carbohydrate moiety, gentiobiose, would be assembled from protected glucose monosaccharides. Key reactions would involve stereoselective glycosylations to form the β-(1→6) linkage. The resulting disaccharide would then need to be converted into a suitable glycosyl donor for the final esterification step.

Stereocontrol is paramount in the synthesis of saponins. For this compound, this applies to both the aglycone and the glycosidic linkages.

Aglycone Stereochemistry: The stereoselective synthesis of the 2α,3α-diol on the A-ring of the oleanane core is a significant challenge. One potential route involves the conversion of the C-3 ketone of a precursor like oleanonic acid to an enol ether, followed by stereoselective dihydroxylation. Alternatively, strategies involving stereoselective epoxidation of a Δ²-olefin, potentially directed by a nearby functional group, followed by nucleophilic ring-opening, could establish the required stereocenters. chemicalbook.com

Glycosylation Stereochemistry: The formation of the two β-glycosidic bonds in the gentiobiose unit and the final ester linkage requires carefully chosen methodologies. A stepwise glycosylation strategy is often employed to ensure high stereoselectivity for 1,2-trans-glycosidic linkages. researchgate.net For the β-glycosidic bonds, the use of glycosyl donors with a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glucose units would provide the desired stereochemical outcome via neighboring group participation. researchgate.net The final coupling of the disaccharide to the C-28 carboxylic acid of the aglycone to form the ester linkage can be achieved under standard esterification conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents.

Semisynthesis from Natural Precursors for Structural Modification

Given the complexity of total synthesis, semisynthesis represents a more practical and widely used approach for producing saponin analogues for biological testing. researchgate.net This method starts with complex chemical compounds isolated from natural sources and modifies them through a limited number of chemical steps. researchgate.net Oleanolic acid, hederagenin, and other oleanane-type triterpenoids are abundant in nature and serve as excellent starting points for the semisynthesis of more complex saponins. researchgate.netpsu.edu

A potential semisynthetic route to this compound could start from oleanolic acid. The key steps would involve the chemical or enzymatic modification of the oleanolic acid backbone to introduce the required 2α-hydroxyl and 19-oxo functionalities. Subsequent esterification with a protected gentiobiose donor would complete the synthesis. This approach allows for the creation of a library of this compound derivatives by varying the precursor or the attached sugar moieties. Such structural modifications can significantly enhance the pharmacological effects of the parent natural products. For example, modifying the sugar chain or the functional groups on the aglycone can lead to compounds with improved cytotoxicity against cancer cell lines or other desired biological activities. researchgate.net

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products to reduce environmental impact. In the context of this compound synthesis, several green strategies could be envisioned.

Biocatalysis: Enzymes offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. Cytochrome P450 monooxygenases, for instance, are responsible for the oxidation of triterpenoid skeletons in nature and could potentially be used in engineered microorganisms to introduce the hydroxyl and keto groups onto an oleanane precursor. Lipases could be employed for the regioselective acylation or deprotection of the sugar moieties.

Catalytic Reagents: The use of stoichiometric and often toxic heavy-metal-based reagents for oxidation could be replaced by catalytic systems using more benign metals or even organocatalysts.

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like supercritical fluids, ionic liquids, or water would significantly improve the environmental profile of the synthesis. For instance, some condensation reactions for creating heterocyclic structures, analogous to parts of a complex synthesis, have been successfully carried out in greener solvents like acetonitrile (B52724) or even under solvent-free conditions.

Chemical Probe Synthesis for Mechanistic Biological Studies

To investigate the molecular mechanisms of action of this compound, it is highly desirable to prepare chemical probes. These are derivatives of the parent molecule that contain a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoaffinity label.

The synthesis of a this compound probe would likely be achieved through a semisynthetic route. A linker arm would be attached to a position on the molecule that is not critical for its biological activity. SAR studies on related saponins often guide the choice of this position. acs.org For example, if modifications to the sugar chain are tolerated, a fluorescent dye could be appended to one of the hydroxyl groups of the gentiobiose unit. Acylation of a terminal amine on a modified sugar chain is one strategy that has been used to synthesize fluorescently labeled saponin variants.

These probes are invaluable tools for:

Target Identification: Using biotinylated probes coupled with affinity chromatography and mass spectrometry to pull down and identify cellular binding partners.

Cellular Localization: Employing fluorescently labeled probes to visualize the subcellular distribution of the saponin using microscopy techniques.

Mechanistic Elucidation: Using photoaffinity probes to covalently cross-link the saponin to its biological target, thereby allowing for unambiguous identification. nih.gov

The development of such probes for this compound would be a critical step in understanding its biological function and unlocking its therapeutic potential.

Advanced Research Methodologies and Future Directions in Rivaloside B Studies

Computational Chemistry and Molecular Modeling in Drug Discovery

The exploration of natural products like Rivaloside B for therapeutic applications is increasingly supported by computational chemistry and molecular modeling. researchgate.netdokumen.pubnih.gov These in silico approaches offer a cost-effective and time-efficient means to predict the biological activities of compounds and to guide the synthesis of more potent and selective analogs. researchgate.netresearchgate.net For complex molecules such as triterpenoid (B12794562) saponins (B1172615), computational methods are invaluable for understanding their structure-activity relationships (SAR) and mechanisms of action at a molecular level. mdpi.comjapsonline.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. japsonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of a ligand's activity. nih.gov In the context of this compound, molecular docking could be employed to predict its binding affinity and interaction patterns with various protein targets, such as those involved in inflammatory or proliferative signaling pathways.

For instance, studies on other triterpenoid saponins have successfully used molecular docking to understand their binding mechanisms. mdpi.comiomcworld.commdpi.com These studies often reveal key amino acid residues that form hydrogen bonds or other non-covalent interactions with the saponin (B1150181), providing a rationale for its observed biological effects. uliege.beingentaconnect.com Similar approaches could be applied to this compound to identify potential molecular targets and to understand how its specific structural features contribute to its biological activity. The insights gained from such studies would be crucial for the rational design of future experiments.

A hypothetical molecular docking study of this compound could involve the following steps:

Target Selection: Based on preliminary biological data, a relevant protein target (e.g., a pro-inflammatory cytokine receptor or a key enzyme in a cancer-related pathway) would be selected.

Model Preparation: The three-dimensional structures of both this compound and the target protein would be prepared and optimized for the docking simulation.

Docking Simulation: A docking algorithm would be used to predict the most stable binding poses of this compound within the active site of the target protein.

Analysis of Interactions: The resulting protein-ligand complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding affinities predicted by molecular docking can provide a preliminary assessment of the compound's potential efficacy. mdpi.com

Virtual Screening for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.infoyoutube.com This method can be broadly classified into ligand-based and structure-based approaches. In the context of the Rubiaceae family, from which this compound is derived, virtual screening of natural product databases could uncover other compounds with similar or enhanced biological activities. researchgate.netuniversiteitleiden.nl

Given the rich chemical diversity of the Galium genus, a virtual screening campaign could be designed to explore the therapeutic potential of its constituent compounds. frontiersin.org For example, a library of compounds isolated from various Galium species could be virtually screened against a panel of cancer-related targets. This approach could lead to the identification of novel bioactive compounds that may have been previously overlooked.

The process of a virtual screening study could be outlined as follows:

Library Preparation: A database of natural products from the Rubiaceae family, including known compounds from Galium species, would be compiled.

Target Selection and Validation: One or more validated biological targets relevant to a specific disease area would be chosen.

Docking-Based Screening: The library of compounds would be docked into the active site of the selected target(s).

Hit Identification and Prioritization: Compounds with the best-predicted binding affinities and favorable interaction profiles would be selected as "hits" for further experimental validation.

This approach significantly narrows down the number of compounds that need to be tested in the laboratory, thereby accelerating the drug discovery process. jddtonline.info

De Novo Design of this compound Analogues

De novo design is a computational method that involves the creation of novel molecular structures with desired properties, often by building them atom-by-atom or fragment-by-fragment within the binding site of a target protein. researchgate.net This technique holds significant promise for the development of this compound analogues with improved pharmacological profiles. By understanding the key structural features of this compound that are responsible for its biological activity, new molecules can be designed to enhance these interactions.

The chemical synthesis of complex natural products like saponins can be challenging. rsc.orgresearchgate.net Therefore, de novo design can be particularly useful for generating analogues that are not only more potent but also more synthetically accessible. For example, if a particular sugar moiety in this compound is found to be crucial for its activity, de novo design could be used to explore alternative glycosylation patterns that might lead to enhanced efficacy or better pharmacokinetic properties.

The workflow for the de novo design of this compound analogues might include:

Scaffold Selection: The oleanane-type triterpenoid core of this compound would serve as the starting scaffold.

Fragment-Based Growth: Using computational algorithms, new chemical fragments would be added to the scaffold within the context of a target's binding site to optimize interactions.

Structure Generation and Scoring: A library of virtual analogues would be generated and scored based on their predicted binding affinity, synthetic feasibility, and drug-like properties.

Selection of Candidates: The most promising analogues would be selected for chemical synthesis and subsequent biological evaluation.

This iterative process of design, synthesis, and testing can lead to the development of novel therapeutic agents with superior properties compared to the original natural product. dntb.gov.ua

Metabolomics and Chemoinformatics Approaches for Galium Species Phytochemistry

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for characterizing the phytochemical diversity of plant species. uliege.beingentaconnect.comresearchgate.net When combined with chemoinformatics, which involves the use of computational methods to analyze chemical data, these approaches can offer deep insights into the phytochemistry of the Galium genus. dokumen.pubjddtonline.info Such studies are crucial for understanding the distribution of this compound and other bioactive compounds within different Galium species and for identifying new natural products.

A metabolomic analysis of various Galium species could reveal the presence of a wide range of secondary metabolites, including iridoids, flavonoids, anthraquinones, and saponins. japsonline.comfrontiersin.org By comparing the metabolic profiles of different species, it may be possible to identify chemotaxonomic markers that can aid in the classification of plants within the Rubiaceae family. scirp.org Furthermore, these studies can shed light on the biosynthetic pathways that lead to the production of compounds like this compound.

Chemoinformatics tools can be used to analyze the large datasets generated by metabolomics experiments. dokumen.pub For example, statistical methods can be employed to identify correlations between the presence of certain metabolites and the observed biological activities of plant extracts. This can help to pinpoint the compounds that are most likely responsible for the therapeutic effects of Galium species.

Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To fully understand the therapeutic potential of this compound, it is essential to elucidate its mechanisms of action using advanced in vitro and ex vivo models. nih.govsurfacesciencewestern.comnih.gov These models provide a bridge between computational predictions and in vivo studies, allowing for a detailed investigation of the compound's effects at the cellular and tissue levels.

In vitro studies using cultured cell lines are fundamental for assessing the biological activity of a compound. nih.gov For example, the cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent. Furthermore, in vitro models can be used to investigate the compound's effects on specific cellular processes, such as inflammation, apoptosis, and cell signaling.

Ex vivo models, which involve the use of tissues or organs cultured outside the body, offer a more physiologically relevant system for studying drug effects. nih.gov For instance, an ex vivo model of human skin could be used to assess the anti-inflammatory properties of this compound in a more complex biological environment. These models can provide valuable information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a therapeutic agent.

Emerging Technologies in Natural Product Structural Determination (e.g., Microcrystal Electron Diffraction - MicroED)

The unambiguous determination of the three-dimensional structure of a natural product is a prerequisite for understanding its biological activity and for any subsequent drug development efforts. mdpi.comiomcworld.commdpi.comrsc.org While traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they can be challenging for complex molecules like saponins that are often difficult to crystallize or yield complex NMR spectra.

Microcrystal Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (CryoEM) technique that has shown great promise for the structural elucidation of small molecules from nanocrystals. youtube.comresearchgate.netrsc.orgnih.gov This method can determine high-resolution structures from crystals that are thousands of times smaller than those required for X-ray crystallography. This is particularly advantageous for natural products that are often isolated in small quantities.

The application of MicroED to the study of this compound could provide a definitive and high-resolution three-dimensional structure, including the absolute stereochemistry of its chiral centers. nih.gov This detailed structural information would be invaluable for computational modeling studies and for the rational design of synthetic analogues. The integration of MicroED with other analytical techniques, such as mass spectrometry and NMR, represents a powerful strategy for accelerating the discovery and characterization of novel natural products. dntb.gov.uaslu.se

Exploration of Unexplored Biological Activities and Molecular Targets

While the initial isolation and structural elucidation of this compound from Galium rivale have been established, its full pharmacological potential remains largely uncharted territory. researchgate.netnih.gov The broader chemical family to which it belongs, the triterpenoid saponins, is renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comjapsonline.com This provides a strong rationale for directing future research toward screening this compound for a variety of biological effects that are currently unexplored.

A logical starting point for this exploration would be to investigate its potential as an anti-inflammatory agent . Many triterpenoid saponins exhibit potent anti-inflammatory properties, and given that plants of the Galium genus are used in traditional medicine for inflammatory conditions, this is a promising avenue. mdpi.comnih.gov Furthermore, screening for anticancer activity is warranted. The cytotoxic effects of saponins on cancer cell lines are well-documented, and related compounds from the Galium genus have shown such potential. researchgate.netnih.gov Investigating its efficacy against a panel of human cancer cell lines could reveal novel therapeutic applications.

Another key area of investigation is its antimicrobial properties . The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Saponins are known to interact with and disrupt microbial cell membranes, suggesting that this compound could possess activity against various bacteria and fungi. mdpi.comjapsonline.com

To move beyond preliminary screening, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Modern computational approaches can significantly accelerate this process. Methodologies such as molecular docking could be employed to predict the binding affinity of this compound to a wide array of known protein targets associated with diseases like cancer and inflammation. researchgate.net This in silico screening can help prioritize potential targets for subsequent experimental validation. Furthermore, pharmacophore modeling and chemoinformatic analysis can compare the structural features of this compound with libraries of compounds with known biological activities to predict its potential targets and bioactivities.

Integrated Approaches for Comprehensive Natural Product Research

To gain a holistic understanding of this compound, future research should move beyond single-target, single-assay approaches and embrace integrated, multi-faceted research strategies. The advent of "omics" technologies provides a powerful toolkit for a comprehensive investigation of natural products.

A multi-omics approach would be particularly insightful. This strategy involves the simultaneous analysis of different types of biological molecules to create a more complete picture of the interactions of this compound within a biological system. For instance, studying the transcriptome (the complete set of RNA transcripts) of cells treated with this compound can reveal which genes are up- or down-regulated in response to the compound. This can provide clues about the cellular pathways it affects.

In parallel, proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional changes within the cell. Furthermore, metabolomics , the study of the complete set of small-molecule chemicals (metabolites), can reveal how this compound alters cellular metabolism.

By integrating these omics datasets using advanced bioinformatics tools, researchers can construct detailed network models of the compound's mechanism of action. This "systems biology" approach can uncover not only the primary molecular target but also the downstream effects and potential off-target interactions, providing a much richer and more nuanced understanding of the compound's biological activity. This comprehensive approach will be instrumental in fully elucidating the therapeutic potential of this compound and other complex natural products.

Q & A

Advanced Research Question

  • LASSO regression : Identify key predictors (e.g., gene expression markers) from high-dimensional datasets while avoiding overfitting .
  • Mixed-effects models : Account for variability between cell batches or donors .
  • False Discovery Rate (FDR) control : Use the Benjamini-Hochberg procedure to adjust p-values in multi-pathway analyses (e.g., RNA-seq) .

How should researchers address contradictory findings in this compound’s efficacy across preclinical studies?

Advanced Research Question

  • Re-examine experimental conditions : Compare protocols for differences in cell viability assays (e.g., MTT vs. ATP-based assays) .
  • Meta-analysis : Pool data from independent studies to assess effect size heterogeneity .
  • Sensitivity analysis : Test whether results hold under varying assumptions (e.g., exclusion of outlier datasets) .

What strategies optimize this compound’s stability profiling in physiological environments?

Advanced Research Question

  • Factorial experimental design : Systematically vary pH, temperature, and serum concentration to model in vivo conditions .
  • Accelerated stability testing : Use high-temperature stress to predict degradation pathways (e.g., HPLC monitoring) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life .

How can researchers validate this compound’s target engagement in complex biological systems?

Advanced Research Question

  • Chemical proteomics : Use affinity-based pull-down assays with this compound-conjugated beads .
  • SPR/BLI assays : Quantify binding kinetics (e.g., KD values) for putative targets .
  • CRISPR-Cas9 knockout models : Confirm phenotypic rescue in target-deficient cells .

What frameworks guide the prioritization of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Multi-parameter optimization (MPO) : Score derivatives based on potency, solubility, and permeability .
  • Principal Component Analysis (PCA) : Reduce dimensionality in chemical descriptor datasets .
  • Free-energy perturbation (FEP) : Predict binding affinity changes via computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.